![molecular formula C14H9FO4 B6401229 2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1261976-08-2](/img/structure/B6401229.png)
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%
Overview
Description
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% (2F4MDPA) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 112-115°C and a boiling point of 217-218°C. 2F4MDPA has a molecular weight of 256.19 g/mol and a molecular formula of C14H10F2O3. It is a fluorinated analogue of the 4-methoxy-3,4-methylenedioxyphenyl benzoic acid (4M3MDPA).
Mechanism of Action
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as a substrate for various enzymes, and its reactivity is determined by the presence of the fluorine atom. The fluorine atom increases the reactivity of the compound, making it more susceptible to enzymatic attack. Additionally, the presence of the methylenedioxyphenyl moiety increases the hydrophobicity of the compound, which increases its solubility in organic solvents and its stability in aqueous solutions.
Biochemical and Physiological Effects
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters in the brain. It has also been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. Additionally, it has been shown to have antioxidant activity, and to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also stable in aqueous solutions and is soluble in organic solvents, making it easy to work with. Additionally, its reactivity can be easily controlled by the presence of the fluorine atom. However, it is important to note that 2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be toxic in high concentrations, and should be handled with care.
Future Directions
There are several potential future directions for research involving 2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%. For example, further research could be conducted to investigate its potential as a drug candidate. Additionally, its mechanism of action could be further explored to determine its potential as a therapeutic agent. Additionally, its ability to inhibit enzymes could be explored in more detail, as this could lead to the development of more effective drugs. Finally, its ability to inhibit the growth of bacteria and fungi could be further studied, as this could lead to the development of more effective antimicrobial agents.
Synthesis Methods
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized by a two-step reaction of 4M3MDPA with fluorobenzene. The first step involves the reaction of 4M3MDPA with sodium hydroxide in aqueous ethanol, which yields the corresponding sodium salt of 4M3MDPA. The second step involves the reaction of this sodium salt with fluorobenzene in the presence of a catalytic amount of sulfuric acid, which yields 2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%.
Scientific Research Applications
2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It is also used as a fluorophore for fluorescence microscopy, and as an intermediate in the synthesis of pharmaceuticals. Additionally, it is used as a substrate in enzymatic assays, and as a catalyst in organic reactions.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-fluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-5-8(1-3-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJUMOKUCZTXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236229 | |
Record name | Benzoic acid, 4-(1,3-benzodioxol-5-yl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-08-2 | |
Record name | Benzoic acid, 4-(1,3-benzodioxol-5-yl)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(1,3-benzodioxol-5-yl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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